methyl 2-({[2-(5-bromo-2-chlorobenzoyl)hydrazino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-({[2-(5-bromo-2-chlorobenzoyl)hydrazino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C16H15BrClN3O3S2 and its molecular weight is 476.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.94267 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactions and Synthesis : Thiophene derivatives, including those related to the queried compound, have been studied for their reactions with different chemical reagents. These reactions often result in the formation of various novel compounds, some of which exhibit potential pharmacological activities. For instance, thiophene-2-carboxanilides and related compounds have been examined for their reactions with chlorosulfonic acid, amino acids, and hydrazinolysis, leading to the formation of different derivatives (El-Sayed, 1998).
Pharmacological Studies : Compounds similar to the queried chemical have been synthesized and evaluated for their biological activities. For example, a study focused on synthesizing and evaluating 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives as potent allosteric enhancers of the A1 adenosine receptor. These compounds demonstrated significant activity in binding and functional experiments (Romagnoli et al., 2012).
Antimicrobial Research : Some thiophene derivatives have been investigated for their antimicrobial properties. A study synthesized new thienopyrimidine derivatives and evaluated their antimicrobial activity. This research highlights the potential of thiophene derivatives in developing new antimicrobial agents (Bhuiyan et al., 2006).
Anticancer Research : Novel thiophene and benzothiophene derivatives have been synthesized and tested as anti-cancer agents. The study aimed to produce cyclized systems with anti-proliferative activity, showing that some of these compounds were active against various tumor cell lines (Mohareb et al., 2016).
Properties
IUPAC Name |
methyl 2-[[(5-bromo-2-chlorobenzoyl)amino]carbamothioylamino]-5-ethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3S2/c1-3-9-7-11(15(23)24-2)14(26-9)19-16(25)21-20-13(22)10-6-8(17)4-5-12(10)18/h4-7H,3H2,1-2H3,(H,20,22)(H2,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALXTGQZFJCGAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)NNC(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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